molecular formula C6H3BrN4O B12344644 6-bromo-4aH-pteridin-4-one

6-bromo-4aH-pteridin-4-one

Cat. No.: B12344644
M. Wt: 227.02 g/mol
InChI Key: ZRKXFYIDSDOBLE-UHFFFAOYSA-N
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Description

6-Bromo-4aH-pteridin-4-one is a heterocyclic compound belonging to the pteridine family. Pteridines are bicyclic structures composed of a pyrimidine ring fused to a pyrazine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-bromo-4aH-pteridin-4-one typically involves the cyclization of functionalized pyrimidinones. One efficient method is the highly regioselective 6-exo-dig iodo/bromo cyclization of functionalized N-propagyl-amino-pyrimidinones under ambient conditions. This method is operationally simple and yields functionalized pteridines in excellent quantities .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale cyclization reactions using optimized conditions to ensure high yield and purity. The use of transition metal catalysts and environmentally benign reagents is often preferred to enhance efficiency and reduce environmental impact .

Chemical Reactions Analysis

Types of Reactions

6-Bromo-4aH-pteridin-4-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted pteridines, which can exhibit enhanced biological activity or improved pharmacokinetic properties .

Scientific Research Applications

6-Bromo-4aH-pteridin-4-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 6-bromo-4aH-pteridin-4-one involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. This interaction can affect various biochemical pathways, leading to therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

  • 2-Methylpteridin-4-one
  • 2-Trifluoromethylpteridin-4-one
  • 6-Bromo-2-methylpteridin-4-one
  • 6-Bromo-2-phenylpteridin-4-one

Uniqueness

6-Bromo-4aH-pteridin-4-one is unique due to its bromine substitution, which enhances its reactivity and potential for further functionalization. This makes it a valuable intermediate in the synthesis of more complex molecules with diverse biological activities .

Properties

Molecular Formula

C6H3BrN4O

Molecular Weight

227.02 g/mol

IUPAC Name

6-bromo-4aH-pteridin-4-one

InChI

InChI=1S/C6H3BrN4O/c7-3-1-8-5-4(11-3)6(12)10-2-9-5/h1-2,4H

InChI Key

ZRKXFYIDSDOBLE-UHFFFAOYSA-N

Canonical SMILES

C1=NC2=NC=NC(=O)C2N=C1Br

Origin of Product

United States

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